molecular formula C13H10N4 B13879538 6-Quinolin-6-ylpyrazin-2-amine

6-Quinolin-6-ylpyrazin-2-amine

Cat. No.: B13879538
M. Wt: 222.24 g/mol
InChI Key: KKEHYGMHYWZEEZ-UHFFFAOYSA-N
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Description

6-Quinolin-6-ylpyrazin-2-amine is a synthetic organic compound featuring a quinoline core linked to a pyrazine amine. The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse pharmacological potential and significant presence in compounds with antimalarial and anticancer activities . Researchers are increasingly exploring novel quinoline derivatives for their ability to interact with various biological targets, including kinases and protein aggregates . For instance, structurally related quinoline derivatives have been investigated as inhibitors for kinases like PIM-1, which plays a direct role in tumorigenesis in various haematological malignancies and solid tumours . Other quinoline-based compounds are being developed as potent and selective positron emission tomography (PET) tracers for detecting pathological protein aggregates associated with neurodegenerative diseases . The specific research applications of this compound are yet to be fully characterized, but its molecular architecture makes it a compound of interest for further investigation in these and other therapeutic areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

6-quinolin-6-ylpyrazin-2-amine

InChI

InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-3-4-11-9(6-10)2-1-5-16-11/h1-8H,(H2,14,17)

InChI Key

KKEHYGMHYWZEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CN=CC(=N3)N)N=C1

Origin of Product

United States

Preparation Methods

Catalysts and Ligands

  • Catalysts : Palladium precatalysts such as BrettPhos precatalyst and RuPhos precatalyst are commonly used.
  • Ligands : BrettPhos and RuPhos ligands are effective in facilitating the coupling.
  • Catalyst loading typically ranges from 0.25 mol% to 1 mol%.

Bases

Bases play a crucial role in deprotonating the amine and facilitating the coupling:

  • Potassium carbonate (K2CO3)
  • Sodium tert-butoxide (NaOt-Bu)
  • Potassium tert-butoxide (KOt-Bu)
  • Cesium carbonate (Cs2CO3)
  • Potassium phosphate (K3PO4)

Solvents

Common solvents include:

  • 1,4-Dioxane
  • tert-Butanol (t-BuOH)
  • Tetrahydrofuran (THF)
  • Toluene

Atmosphere and Temperature

  • Reactions are carried out under an inert argon or nitrogen atmosphere.
  • Typical reaction temperatures range from 65 °C to 110 °C.
  • Reaction times vary from 2 hours to 24 hours depending on conditions.

Experimental Procedures for Preparation

The following general procedures are adapted from detailed literature protocols for Pd-catalyzed C–N bond formation relevant to the synthesis of compounds like this compound.

Procedure Catalyst / Ligand Loading Base Solvent Temperature Time Notes
A 0.25 mol% BrettPhos LHMDS (2.4 mmol) 1,4-Dioxane 100 °C 2 h Argon atmosphere, primary amine
B 0.25 mol% BrettPhos K2CO3 (2.4 mmol) tert-Butanol 110 °C 24 h Argon atmosphere, primary amine
C 0.25 mol% BrettPhos NaOt-Bu (1.2 mmol) 1,4-Dioxane 110 °C 2 h Argon atmosphere, primary amine
D 1 mol% BrettPhos Various bases Various 110 °C Until completion With amino acid additives
E 0.5 mol% BrettPhos Cs2CO3 (2.4 mmol) Toluene 110 °C 24 h Argon atmosphere, primary amine
F 0.5 mol% RuPhos NaOt-Bu (1.2 mmol) THF 85 °C 24 h Secondary amine coupling
G 0.5 mol% RuPhos Cs2CO3 (1.2 mmol) tert-Butanol 85 °C 16 h Secondary amine coupling
H 0.25 mol% BrettPhos LHMDS (2.2 mmol) THF 65 °C 8 h Argon atmosphere, primary amine
I 0.5 mol% RuPhos NaOt-Bu (1.2 mmol) THF 85 °C 4 h Screwcap vial setup
J 0.25 mol% RuPhos K3PO4 (1.2 mmol) tert-Butanol 110 °C 16 h Secondary amine coupling

Specific Preparation of this compound

While the above general procedures apply broadly to heteroaryl amination, the synthesis of this compound specifically involves:

  • Starting materials : 6-chloroquinoline (or 6-bromoquinoline) as the aryl halide and pyrazin-2-amine as the primary amine.
  • Catalyst system : BrettPhos precatalyst with BrettPhos ligand is preferred for primary amine coupling.
  • Base : Potassium carbonate or sodium tert-butoxide is often used.
  • Solvent : 1,4-Dioxane or tert-butanol depending on the procedure.
  • Reaction conditions : Heating at 100–110 °C under argon for 2–24 hours.

Example Reaction Scheme

$$
\text{6-chloroquinoline} + \text{pyrazin-2-amine} \xrightarrow[\text{Base}]{\text{Pd catalyst, Ligand, Solvent, Heat}} \text{this compound}
$$

Analytical and Purification Methods

After reaction completion:

  • The mixture is cooled and diluted with dichloromethane or ethyl acetate.
  • Washed with water to remove inorganic salts.
  • Organic layer dried over sodium sulfate.
  • Concentrated under reduced pressure.
  • Purified by flash column chromatography using silica gel with hexane/ethyl acetate gradient.

Characterization includes:

  • $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy.
  • IR spectroscopy.
  • Elemental analysis.
  • GC analysis for purity.

Summary Table of Key Parameters for this compound Preparation

Parameter Typical Value / Condition
Catalyst Pd-BrettPhos precatalyst (0.25–1 mol%)
Ligand BrettPhos
Base K2CO3 or NaOt-Bu
Solvent 1,4-Dioxane or tert-butanol
Temperature 100–110 °C
Reaction Time 2–24 hours
Atmosphere Argon or nitrogen
Purification Silica gel chromatography (hexane/ethyl acetate)
Characterization NMR, IR, elemental analysis

Research Findings and Notes

  • The palladium-catalyzed amination method using BrettPhos ligands is highly efficient for coupling heteroaryl halides with primary amines such as pyrazin-2-amine.
  • Reaction conditions are mild enough to preserve sensitive functional groups on the quinoline and pyrazine rings.
  • Use of strong bases like sodium tert-butoxide and careful control of atmosphere (argon) are critical for high yields.
  • Ligand choice (BrettPhos vs RuPhos) depends on the amine type (primary vs secondary).
  • Purification via flash chromatography yields analytically pure this compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 6-Quinolin-6-ylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Quinolin-6-ylpyrazin-2-amine is a heterocyclic compound with a quinoline moiety attached to a pyrazine ring via an amine functional group. The compound's structure, which incorporates nitrogen atoms within its rings, gives it unique chemical properties and suggests potential for diverse biological activities and applications in medicinal chemistry.

Potential Applications of this compound

Due to its structural components, this compound may have uses in a variety of scientific fields:

  • Medicinal Chemistry The presence of both quinoline and pyrazine rings suggests potential for diverse biological activities. Compounds containing quinoline exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, antiparasitic, anti-Alzheimer and anticholesterol activities .
  • Drug Design Quinoline derivatives are found in the structure of many drugs and used in rational design in medicinal chemistry for the discovery of novel bioactive molecules .
  • Biological Activities Compounds containing quinoline and pyrazine structures have demonstrated a range of biological activities. For instance, similar compounds have demonstrated:
    • Inhibitory effects on specific kinases
    • Antimicrobial and anticancer activities
  • Synthesis The synthesis of this compound can be achieved through several methods. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies may involve:
    • Evaluating its binding affinity to target proteins
    • Assessing its effects on cellular pathways
  • Bio-organic and bio-organometallic processes Quinoline derivatives have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators and other organic compounds . In additional to this they have also been used as ligands for the preparation of OLED phosphorescent complexes and with conjugated polymers used as a selective chemo-sensors of the fluoride and metal ions .
  • Nitrogen-containing heterocycles Nitrogen-containing heterocycles exhibit distinct biological activities .

Structural Analogs and Activities

Several compounds share structural similarities with this compound, each possessing unique characteristics:

Compound NameStructural FeaturesNotable Activities
6-AminoquinolineAmino group at position 6Antimicrobial and anticancer activities
PyrazinylquinolinePyrazine ring fused with quinolineInhibitory effects on specific kinases
N,N-Di(pyridin-2-yl)quinolin-6-aminesDual pyridine substituentsCoordination chemistry applications
Quinoline-based fluorescent ligandsFluorescent propertiesMetal ion sensing and imaging applications

Mechanism of Action

The mechanism of action of 6-Quinolin-6-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Quinolin-6-ylpyrazin-2-amine with key analogs, highlighting molecular features, physicochemical properties, and biological relevance.

Compound Name Molecular Formula Molecular Weight Substituents Solubility Key Applications/Synthesis Methods
This compound C₁₃H₁₁N₅ 237.26 (calc.) Quinolin-6-yl, -NH₂ Not reported Likely synthesized via cross-coupling
6-Phenylpyrazin-2-amine C₁₀H₉N₃ 171.20 Phenyl, -NH₂ Soluble in DMSO Research tool for kinase inhibition studies
6-Chloro-N-phenylpyrazin-2-amine C₁₀H₈ClN₃ 205.64 Chloro, phenyl, -NH₂ Stable at 2–8°C Intermediate for antitubercular agents
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine C₁₆H₁₃ClN₄ 296.75 Chloro, dimethylphenyl, -NH₂ Not reported Antibacterial agent (synthesized via SNAr reaction)

Key Observations:

Structural Influence on Solubility: The phenyl-substituted analog (6-Phenylpyrazin-2-amine) exhibits DMSO solubility, advantageous for in vitro assays .

Synthetic Methods: Cross-coupling reactions (e.g., electrochemical arylation or nucleophilic aromatic substitution ) are common for pyrazinamine derivatives. For example, 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine was synthesized via reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under basic conditions . Optimized conditions (e.g., elevated temperatures up to 75°C) are critical for improving yields in challenging couplings involving bulky substituents .

Biological Relevance: Chlorinated pyrazinamines (e.g., 6-Chloro-N-phenylpyrazin-2-amine) are explored for antitubercular activity, while quinoxaline derivatives demonstrate antibacterial efficacy . The quinoline moiety in this compound may confer enhanced binding to biological targets, such as kinase ATP pockets or microbial enzymes, though specific data are lacking.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use fume hoods for powder handling, wear nitrile gloves, and store in amber glass under inert gas. Include emergency decontamination procedures (e.g., ethanol rinses for spills) .

Q. How can process control strategies improve scalability in synthetic workflows?

  • Methodological Answer : Use PAT (Process Analytical Technology) tools like inline IR spectroscopy to monitor reaction progression. Apply QbD (Quality by Design) principles to define critical quality attributes (CQAs) for pilot-scale batches .

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